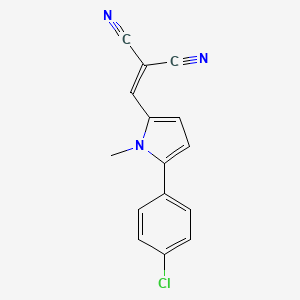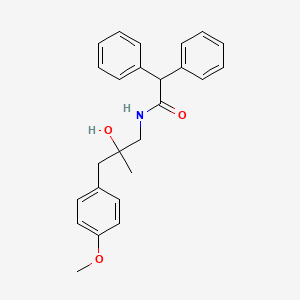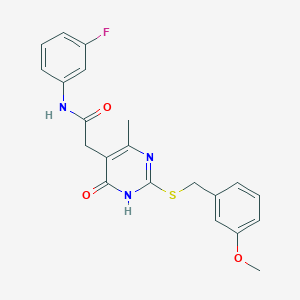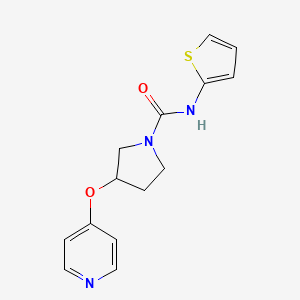
3-(pyridin-4-yloxy)-N-(thiophen-2-yl)pyrrolidine-1-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(pyridin-4-yloxy)-N-(thiophen-2-yl)pyrrolidine-1-carboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields of research. This compound is mainly used in biochemical and physiological studies, and its unique properties make it a valuable tool for investigating various biological processes.
Aplicaciones Científicas De Investigación
Synthesis and Structural Analysis
- The synthesis and antiproliferative activity of 2-chlorophenyl carboxamide thienopyridines demonstrate the significance of structural modifications in enhancing biological activity. The study highlights that modifications at key functional groups can lead to compounds with greater activity, emphasizing the importance of structural analysis in drug design (van Rensburg et al., 2017).
Biological Activity and Potential Therapeutic Applications
- Research on substituted N-(4-(2-aminopyridin-4-yloxy)-3-fluoro-phenyl)-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamides identified potent and selective Met kinase inhibitors, showcasing the compound's potential in cancer therapy and its efficacy in tumor stasis in vivo models (Schroeder et al., 2009).
- A study on the synthesis of novel pyrano[2,3-d]pyrimidine derivatives and their complexes as potent protease inhibitors illustrated the compound's utility in generating eco-friendly and economically viable synthetic routes for developing protease inhibitors, which are crucial for combating various diseases (Shehab & El-Shwiniy, 2018).
Chemical Reactions and Mechanisms
- Investigations into acid-catalyzed ring opening in 2-(2-hydroxynaphthalene-1-yl)pyrrolidine-1-carboxamides leading to the formation of dibenzoxanthenes and diarylmethanes underscore the compound's role in facilitating complex chemical reactions and the synthesis of new molecular structures (Gazizov et al., 2015).
Antimicrobial and Antioxidant Activities
- The synthesis and antimicrobial activity of some new thio-substituted ethyl nicotinate, thieno[2,3-b]pyridine, and pyridothienopyrimidine derivatives highlight the compound's relevance in creating new antimicrobial agents. This research points to the compound's potential in addressing bacterial resistance through the development of novel antimicrobial compounds (Gad-Elkareem et al., 2011).
Propiedades
IUPAC Name |
3-pyridin-4-yloxy-N-thiophen-2-ylpyrrolidine-1-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O2S/c18-14(16-13-2-1-9-20-13)17-8-5-12(10-17)19-11-3-6-15-7-4-11/h1-4,6-7,9,12H,5,8,10H2,(H,16,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHFIOBIHGAGAQB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=CC=NC=C2)C(=O)NC3=CC=CS3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.35 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

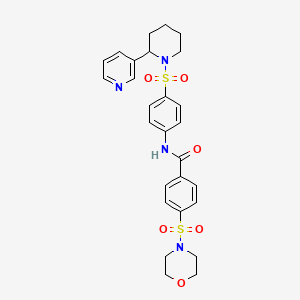
![N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-methoxyacetamide](/img/structure/B2391479.png)
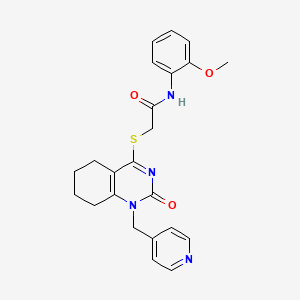
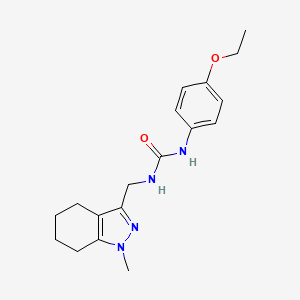
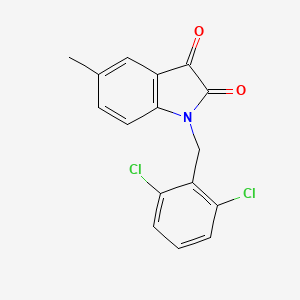
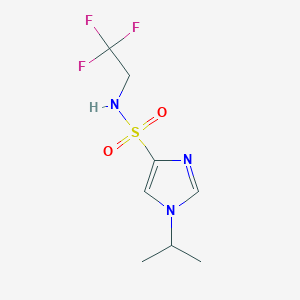



![1-[2-(1H-Imidazol-5-yl)ethyl]-3-(2-methoxyethyl)thiourea](/img/structure/B2391493.png)
![2-chloro-N-[2-(7-methoxy-2-oxo-1H-quinolin-3-yl)ethyl]-5-nitrobenzamide](/img/structure/B2391494.png)
